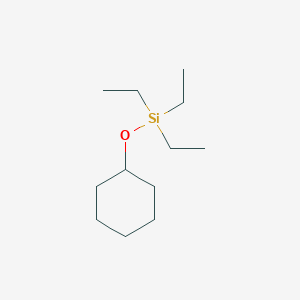
Silane, (cyclohexyloxy)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (cyclohexyloxy)triethyl- is an organosilicon compound with the molecular formula C12H26OSi. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one cyclohexyloxy group. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclohexyloxy)triethyl- typically involves the reaction of triethylsilane with cyclohexanol in the presence of a catalyst. One common method employs a hydrosilylation reaction, where the silicon-hydrogen bond in triethylsilane reacts with the hydroxyl group in cyclohexanol to form the desired product. This reaction is often catalyzed by transition metals such as platinum or rhodium under mild conditions .
Industrial Production Methods
In industrial settings, the production of Silane, (cyclohexyloxy)triethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels. The use of efficient catalysts and optimized reaction parameters ensures the cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
Silane, (cyclohexyloxy)triethyl- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, transferring hydrogen to other molecules.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes and alkynes.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include transition metal catalysts such as palladium or platinum.
Hydrosilylation: Catalysts like rhodium or platinum are used, often under mild conditions.
Substitution: Reagents such as halogens or organometallic compounds can be used to achieve substitution reactions.
Major Products Formed
Reduction: The major products are typically the reduced forms of the starting materials.
Hydrosilylation: The products are organosilicon compounds with new Si-C bonds.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Silane, (cyclohexyloxy)triethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a hydride source in various organic synthesis reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of silicon-containing polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of Silane, (cyclohexyloxy)triethyl- involves the reactivity of the silicon-hydrogen bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The silicon atom can also form stable Si-C bonds, making it a versatile reagent in hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the cyclohexyloxy group.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Triphenylsilane: Contains three phenyl groups instead of ethyl groups.
Uniqueness
Silane, (cyclohexyloxy)triethyl- is unique due to the presence of the cyclohexyloxy group, which imparts different reactivity and solubility properties compared to other silanes. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
4419-18-5 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
cyclohexyloxy(triethyl)silane |
InChI |
InChI=1S/C12H26OSi/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 |
InChI Key |
CDSQKRACHNDYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


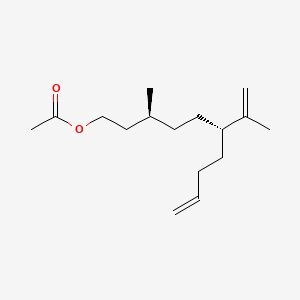
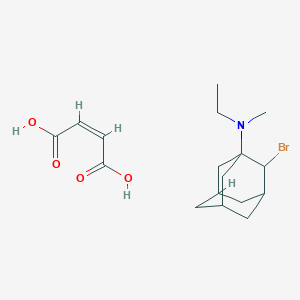
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
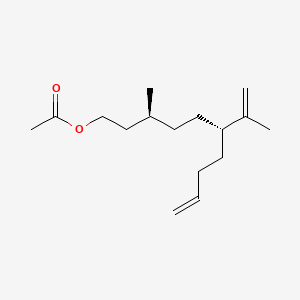
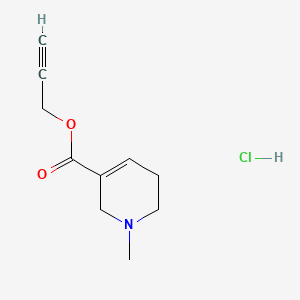
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

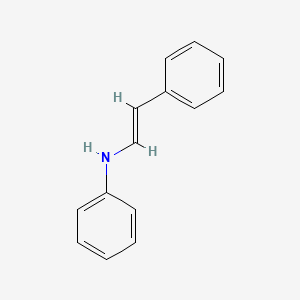
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
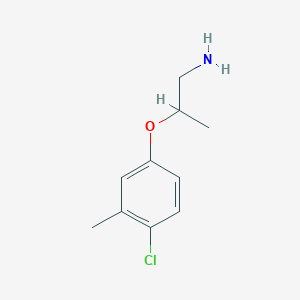
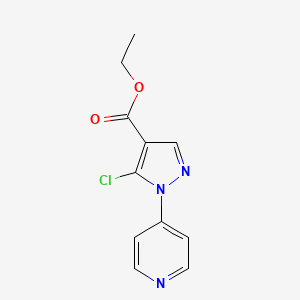
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
